molecular formula C10H12ClN3O B1490880 (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 1580898-38-9

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone

Cat. No.: B1490880
CAS No.: 1580898-38-9
M. Wt: 225.67 g/mol
InChI Key: JDCDXYHQQXZCQS-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: . This compound features a pyrrolidine ring, a chloropyridine moiety, and a ketone functional group, making it a versatile intermediate for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction can be carried out using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to a nitro group.

  • Reduction: : Reducing the ketone to an alcohol.

  • Substitution: : Replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

  • Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: : Utilizing nucleophiles like ammonia (NH3) or alkyl halides under suitable conditions.

Major Products Formed

  • Oxidation: : Formation of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)nitromethane .

  • Reduction: : Production of 3-aminopyrrolidin-1-yl(2-chloropyridin-4-yl)methanol .

  • Substitution: : Generation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone:

  • Chemistry: : As a building block for synthesizing more complex organic molecules.

  • Biology: : Studying its interactions with biological targets and pathways.

  • Medicine: : Investigating its use as a precursor for developing antibacterial and antiviral agents.

  • Industry: : Employed in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(2-chloropyridin-4-yl)methanone: can be compared with other similar compounds, such as 3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone and 3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone . These compounds share structural similarities but differ in the halogen substituent on the pyridine ring, which can influence their reactivity and biological activity.

List of Similar Compounds

  • 3-aminopyrrolidin-1-yl(2-fluoropyridin-4-yl)methanone

  • 3-aminopyrrolidin-1-yl(2-bromopyridin-4-yl)methanone

  • 3-aminopyrrolidin-1-yl(2-iodopyridin-4-yl)methanone

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDXYHQQXZCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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